4-Bromo-2,6-diethylpyridine

Descripción general

Descripción

4-Bromo-2,6-diethylpyridine is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Bromo-2,6-diethylpyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

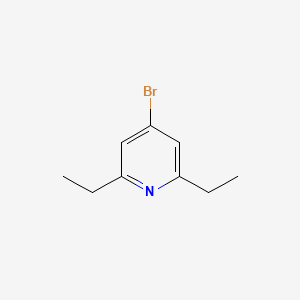

The molecular formula of this compound is C10H12BrN, with a molecular weight of 227.11 g/mol. Its structure features a pyridine ring substituted at the 2 and 6 positions with ethyl groups and at the 4 position with a bromine atom. This configuration is crucial for its biological activity.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

- Bromination of 2,6-diethylpyridine : This involves treating 2,6-diethylpyridine with bromine in a suitable solvent to introduce the bromine substituent at the 4-position.

- Lithiation followed by bromination : This method utilizes lithium reagents to selectively lithiate the pyridine ring before subsequent bromination.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

- Case Study : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results suggest potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects:

- Research Findings : In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Antioxidant Activity

The compound also exhibits antioxidant properties, which contribute to its potential therapeutic applications:

- Experimental Data : The DPPH assay indicated that this compound scavenges free radicals effectively, with an IC50 value of approximately 50 µM.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : By modulating cytokine production, it can reduce inflammation.

- Radical Scavenging : The presence of the bromine atom may enhance the electron-donating ability of the compound, facilitating radical scavenging.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-2,6-diethylpyridine serves as a crucial intermediate in the synthesis of various complex organic molecules. It is particularly useful in:

- Pharmaceutical Development : It is employed as a reagent for synthesizing biologically active compounds, including potential therapeutics for diseases such as trypanosomiasis .

- Agrochemicals : The compound is used in the formulation of pesticides and herbicides, contributing to agricultural productivity.

Table 1: Synthesis Applications of this compound

| Application Area | Specific Uses | Outcome |

|---|---|---|

| Pharmaceuticals | Synthesis of anti-trypanosomal agents | Development of new treatments |

| Agrochemicals | Formulation of pesticides | Enhanced crop protection |

| Organic Chemistry | Building block for complex organic molecules | Formation of novel compounds |

Biological Studies

The compound has been investigated for its interactions with biological systems. Research indicates that it can influence enzyme activity and may serve as a lead compound in drug discovery efforts targeting specific diseases.

Case Study: Antiparasitic Activity

A study highlighted the use of this compound derivatives in screening for antiparasitic activity against Trypanosoma brucei, showcasing its potential in developing treatments for neglected tropical diseases .

Industrial Applications

In addition to its roles in research and development, this compound finds applications in various industrial sectors:

- Dyes : It is used as a mordant or dye fixative in textile manufacturing.

- Chemical Manufacturing : The compound plays a role in producing specialty chemicals and intermediates.

Table 2: Industrial Applications of this compound

| Industry | Application | Result |

|---|---|---|

| Textile | Mordant for dyes | Improved dye retention |

| Chemical Manufacturing | Production of intermediates | Increased efficiency in synthesis |

Propiedades

IUPAC Name |

4-bromo-2,6-diethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIRPCMWTLMPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670487 | |

| Record name | 4-Bromo-2,6-diethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877133-54-5 | |

| Record name | 4-Bromo-2,6-diethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.